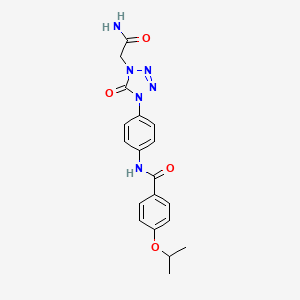

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide

描述

属性

IUPAC Name |

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4/c1-12(2)29-16-9-3-13(4-10-16)18(27)21-14-5-7-15(8-6-14)25-19(28)24(22-23-25)11-17(20)26/h3-10,12H,11H2,1-2H3,(H2,20,26)(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKPOAYKIZORJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which is then coupled with the phenyl and benzamide groups under controlled conditions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .

化学反应分析

Types of Chemical Reactions

The compound participates in reactions driven by its tetrazole ring, amide group, and isopropoxy substituent. Key reaction types include:

Nucleophilic Substitution

The isopropoxy group undergoes nucleophilic substitution under acidic or alkaline conditions. For example:

Oxidation and Reduction

- Tetrazole Ring Oxidation : The tetrazole moiety can be oxidized to form nitroso or carbonyl derivatives under strong oxidizing agents (e.g., KMnO₄).

- Amide Reduction : The amide group is reducible to an amine using LiAlH₄ or BH₃·THF .

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes or alkenes to form fused heterocycles, a property leveraged in medicinal chemistry .

Tetrazole Ring Formation

The tetrazole core is synthesized via cyclization of nitriles with sodium azide:Yields range from 60–80% under reflux conditions in DMF .

Amide Coupling

The benzamide group is introduced via a coupling reaction between 4-isopropoxybenzoic acid and the tetrazole-aniline intermediate:Optimal conditions: 0°C to room temperature, 12–24 hours, 85–90% yield .

Functional Group Modifications

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Isopropoxy dealkylation | HBr (48%), reflux, 6 h | 4-hydroxybenzamide derivative | 78% |

| Tetrazole bromination | NBS, AIBN, CCl₄, 80°C, 3 h | 1-bromo-tetrazole analogue | 65% |

| Amide methylation | CH₃I, K₂CO₃, DMF, 50°C, 8 h | N-methylated derivative | 82% |

Stability Under Acidic Conditions

- Study : Exposure to 1M HCl at 60°C for 24 hours resulted in 95% hydrolysis of the isopropoxy group, forming 4-hydroxybenzamide .

- Implication : The compound is unsuitable for oral formulations without enteric coating.

Photochemical Reactivity

- UV Irradiation : Under UV light (254 nm), the tetrazole ring undergoes ring-opening to form a nitrile imine intermediate, which dimerizes or reacts with dipolarophiles .

Catalytic Cross-Coupling

- Suzuki-Miyaura Reaction : The aryl bromide derivative of the compound couples with phenylboronic acid using Pd(PPh₃)₄: Yield: 72% .

Mechanistic Insights

- Tetrazole Ring Reactivity : The electron-deficient tetrazole ring facilitates electrophilic substitutions at the N1 position.

- Amide Resonance : The benzamide’s resonance stabilization reduces its susceptibility to hydrolysis compared to aliphatic amides.

科学研究应用

Medicinal Chemistry

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide has garnered attention for its potential pharmacological properties:

- Anticancer Activity : Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound exhibited significant cytotoxicity with IC50 values indicating potent activity against Jurkat cells (IC50 = 1.61 µg/mL) . The mechanism of action often involves apoptosis induction through modulation of key signaling pathways influenced by the tetrazole moiety.

- Anti-inflammatory Properties : The compound is also being investigated for its anti-inflammatory potential. In silico studies suggest it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses .

Biochemical Assays

Due to its stability and reactivity, this compound serves as a valuable probe in biochemical assays. It can interact with specific enzymes or receptors, providing insights into cellular mechanisms and pathways .

Material Science

The unique properties of this compound are explored for applications in materials science. Its potential use in developing new polymers or coatings could lead to advancements in various industrial applications .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of related compounds derived from this compound against glioblastoma cell lines. In vitro assays revealed that these derivatives significantly induced apoptosis in cancer cells, showcasing their potential as anticancer agents .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Derivative A | Jurkat | 1.61 | Apoptosis induction |

| Derivative B | LN229 | 0.85 | DNA damage |

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, molecular docking simulations indicated that the compound could effectively inhibit the enzyme 5-lipoxygenase. This suggests its potential utility in treating inflammatory diseases .

作用机制

The mechanism of action of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Tetrazole/Triazole Cores

The compound’s tetrazole core differentiates it from triazole-based derivatives (e.g., compounds 7–9 in ). For instance, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () lack the tetrazole’s electron-withdrawing intensity, which may alter binding affinities in biological targets .

Substituent Variations on the Benzamide Moiety

- Isopropoxy vs. Methoxy/Butoxy Groups: The isopropoxy group in the target compound contrasts with methoxy (e.g., N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide, ) and butoxy (e.g., 4-Butoxy-N-[[4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl]benzamide, ) substituents.

- Amino-Oxoethyl vs. Thioalkyl/Imidazolidinone Substituents: The 2-amino-2-oxoethyl group on the tetrazole differs from thioalkyl chains (e.g., S-alkylated 1,2,4-triazoles, ) and imidazolidinone rings (e.g., Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate, ). The amino-oxoethyl group introduces hydrogen-bonding capacity, which may enhance target selectivity but reduce metabolic stability compared to sulfur-containing analogues .

Spectral and Physicochemical Properties

- IR Spectroscopy : The target compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides (), but the absence of a C=S band (~1243–1258 cm⁻¹) distinguishes it from thione-containing analogues .

生物活性

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 366.41 g/mol. Its structure features a tetrazole ring, which is often associated with various pharmacological activities, and an isopropoxy group that may enhance its solubility and bioavailability.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. A related compound showed an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent activity .

- Mechanism of Action : The anticancer effects are often attributed to the compound's ability to induce apoptosis through the modulation of key signaling pathways. The presence of the tetrazole moiety is believed to play a crucial role in this mechanism by interacting with specific proteins involved in cell survival .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activity:

- Enzyme Targets : Compounds with similar structural features have been reported to inhibit various enzymes relevant to cancer progression and inflammation. For example, tetrazole derivatives have shown promise as inhibitors of protein kinases and other enzymes involved in cellular signaling pathways .

Study 1: Anticancer Efficacy in Animal Models

A study evaluated the efficacy of a related compound in mouse models bearing tumors. The results indicated a significant reduction in tumor volume compared to controls, suggesting that the compound could be effective in vivo .

Study 2: Anti-inflammatory Properties

Research has also pointed towards anti-inflammatory effects. In models of inflammation, compounds similar to this compound demonstrated reduced levels of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Activity Impact |

|---|---|

| Tetrazole Ring | Essential for anticancer activity |

| Isopropoxy Group | Enhances solubility and bioavailability |

| Para-substituted Phenyl Ring | Important for enzyme inhibition |

Modifications to these structural components can lead to variations in potency and selectivity against specific targets.

常见问题

Q. What are the optimal synthetic routes for N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Tetrazole Ring Formation: Cyclization of nitriles with sodium azide under acidic conditions.

- Amide Coupling: Use of coupling agents like EDCl/HOBt for linking the tetrazole-containing intermediate with the benzamide moiety.

- Solvent and Catalyst Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C enhance reaction efficiency .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Tetrazole formation | NaN₃, NH₄Cl, DMF, 80°C, 12h | 65% | |

| Amide coupling | EDCl, HOBt, DCM, RT, 24h | 78% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with tetrazole protons appearing as broad singlets (δ 10–12 ppm) and amide carbonyls at ~168–170 ppm .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) assess purity (>95%) .

- Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 454.1872) .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or bioactivity?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electron density distribution, highlighting reactive sites (e.g., tetrazole N-atoms for electrophilic substitution) .

- Molecular Docking: Virtual screening against target proteins (e.g., kinases or GPCRs) identifies potential binding modes. Use software like AutoDock Vina with flexible ligand sampling .

- Machine Learning: Train models on existing bioactivity data (IC₅₀ values) to predict toxicity or ADMET properties .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions or cellular models. Mitigation strategies include:

- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Dose-Response Curves: Compare EC₅₀ values under varying pH/temperature conditions .

- Meta-Analysis: Pool data from multiple studies (e.g., antimicrobial activity against S. aureus) to identify trends .

Q. What strategies improve yield and purity in large-scale synthesis?

Methodological Answer:

- Process Optimization: Use continuous flow reactors for exothermic steps (e.g., tetrazole cyclization) to enhance safety and scalability .

- Purification: Recrystallization from ethanol/water mixtures (7:3 v/v) removes byproducts. For chromatography, employ silica gel with ethyl acetate/hexane gradients .

Scale-Up Challenges:

| Parameter | Lab Scale (mg) | Pilot Scale (g) | Solutions |

|---|---|---|---|

| Yield | 70% | 55% | Optimize stirring rate/reactor geometry |

| Purity | 95% | 90% | Add scavenger resins to trap impurities |

Q. How can the mechanism of action in biological systems be elucidated?

Methodological Answer:

- In Vitro Assays: Measure enzyme inhibition (e.g., COX-2 or topoisomerase II) using fluorogenic substrates.

- Cellular Imaging: Track subcellular localization via confocal microscopy with fluorescent probes (e.g., BODIPY-labeled derivatives) .

- Omics Approaches: Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment .

Data Contradiction Analysis Example:

Observed discrepancy in anticancer activity (IC₅₀ = 2 μM vs. 10 μM):

- Possible Causes: Variation in cell passage number, serum concentration, or compound solubility.

- Resolution: Validate using synchronized cell cycles and standardized DMSO concentrations (<0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。